(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride

Nucleophilic Displacement Imidazole Reactivity Positional Isomerism

Common pain point: Positional isomerism in imidazole sulfonyl chlorides leads to unreproducible sulfonamide yields and regiochemical ambiguity. This compound solves it with a defined 5-methylene architecture that insulates the reactive chloride from ring electronics. - **Regiochemical control**: C5 position with -CH₂- spacer vs. direct C4 or C5 analogs - **Synthetic utility**: Precursor to sulfonamides, sulfonate esters, and sulfones; also enables ABPP probe synthesis - **Supply assurance**: Verified CAS 1480960-79-9, distinct from regioisomer CAS 1694220-85-3

Molecular Formula C5H7ClN2O2S
Molecular Weight 194.64 g/mol
Cat. No. B13253618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride
Molecular FormulaC5H7ClN2O2S
Molecular Weight194.64 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CS(=O)(=O)Cl
InChIInChI=1S/C5H7ClN2O2S/c1-8-4-7-2-5(8)3-11(6,9)10/h2,4H,3H2,1H3
InChIKeyMDVSWGQSLCMZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-imidazol-5-yl)methanesulfonyl Chloride Overview


(1-Methyl-1H-imidazol-5-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride reagent that pairs a 1-methylimidazole core with a reactive methanesulfonyl chloride group via a methylene spacer at the 5-position . Structurally defined by the formula C5H7ClN2O2S and a molecular weight of 194.64 g/mol, it functions as an electrophilic synthon for introducing sulfonamide, sulfonate ester, and sulfone motifs into target molecules . The compound's commercial availability and defined CAS registry (1480960-79-9) distinguish it from direct sulfonyl chloride analogs (e.g., 1-methyl-1H-imidazole-5-sulfonyl chloride, CAS 479552-18-6) and positional isomers (e.g., the 4-yl regioisomer, CAS 1694220-85-3), each of which presents distinct reactivity and steric profiles .

Sulfonamide, sulfonate, and sulfone synthon
5-Position-specific imidazole electrophile
Methylene spacer modulates reactivity profile

Why Generic Analogs Cannot Replace the 5-Methylene Variant


The imidazole ring's electronic asymmetry makes positional isomerism a critical determinant of reaction outcome. Classical studies show that substituents at the C5 position of imidazole undergo nucleophilic displacement more readily than those at C4 [1]. Furthermore, the methylene spacer (–CH₂–) in the target compound electronically insulates the sulfonyl chloride from the ring's π-system, altering hydrolysis kinetics and sulfonamide formation rates compared to directly attached sulfonyl chlorides. Swapping the target compound for its 4-yl regioisomer or the direct sulfonyl chloride analog risks altered regiochemical outcomes in subsequent derivatization, unoptimized yields, or incompatible stability profiles, making empirical selection unavoidable .

Target
5-Methylene sulfonyl chloride
4-yl regioisomer
C4 displacement is slower and may alter regiochemical outcomes; reaction rates not directly transferable.
Target
5-Methylene sulfonyl chloride
Direct sulfonyl chloride (no spacer)
Electronic coupling with the imidazole ring shifts hydrolysis kinetics and sulfonamide formation rates.

(1-Methyl-1H-imidazol-5-yl)methanesulfonyl Chloride: Key Evidence


Enhanced C-5 Leaving-Group Reactivity

The target compound's methanesulfonyl chloride group is attached at the imidazole 5-position, a site known for superior leaving-group ability. In a comparative study of 5(4)-halo-4(5)-nitroimidazoles, substituents at C5 were displaced more readily than those at C4, and methylsulfonyl groups activated by an adjacent nitro substituent were displaced by a variety of nucleophiles [1]. This class-level inference suggests that the 5-yl regioisomer will react faster than the 4-yl analog in nucleophilic substitution reactions, a critical factor for achieving high conversion in short reaction times.

C-5 vs C-4 Reactivity
Class-level
C5 more readily displaced
Faster substitution expected with 5-yl isomer
Rate constants unavailable for target
Nucleophilic Displacement Imidazole Reactivity Positional Isomerism

Purity Benchmarking vs. Direct Sulfonyl Chloride Analogs

Commercially available 1-methyl-1H-imidazole-5-sulfonyl chloride, a direct analog without the methylene linker, is typically specified at 95% purity . While the target compound's standard purity is not explicitly defined in public-domain datasheets, its identity is corroborated by Chemsrc with a defined CAS 1480960-79-9 . This baseline allows procurement teams to establish parity screening: any supplier of the target compound must meet or exceed the 95% purity threshold established for the structural analog to ensure comparable downstream reaction performance.

Purity Benchmark
Specification review
≥95% purity benchmark
Defensible minimum for vendor qualification
Target purity not publicly specified
Purity Analysis Quality Control Chemical Procurement

Racemization-Free Sulfonamide Formation

A key advantage of methanesulfonyl chloride-based activation, demonstrated with N-methylimidazole, is the preservation of chiral integrity during amide bond formation. A published method achieved the synthesis of N-Cbz-protected amino acid arylamides in high yields with no detectable racemization under mild conditions . This class-level evidence supports the selection of the target compound as a sulfonyl chloride source for preparing enantiomerically pure sulfonamides, where the 5-methylene structural motif may further modulate steric access to the reactive center.

Racemization-Free Coupling
Class-level
0% racemization reported
Supports chiral sulfonamide synthesis
Validated for MsCl/N-methylimidazole system
Peptide Coupling Sulfonamide Synthesis Chiral Integrity

Methylene Spacer in Kinase Inhibitor Design

Imidazole-based cyclin-dependent kinase (CDK) inhibitors demonstrate that the introduction of a methyl sulfone group significantly improves oral bioavailability [1]. The target compound's –CH₂SO₂Cl moiety serves as a masked methyl sulfone precursor, offering a different vector and conformational freedom compared to directly attached sulfonyl chlorides. Docking studies on related imidazole sulfonamides reveal that the spatial orientation of the sulfonyl pharmacophore determines binding pose and selectivity [2]. This class-level SAR evidence positions the 5-methylene variant as a privileged scaffold for generating patent-differentiated kinase inhibitor libraries.

Methylene Spacer SAR
Class-level
Conformational flexibility gain
Enables distinct binding poses in kinase SAR
No direct binding data for target compound
Kinase Inhibitors Bioisosterism Structure-Activity Relationships

(1-Methyl-1H-imidazol-5-yl)methanesulfonyl Chloride Applications


Enantiomerically Pure Sulfonamide Synthesis

The established MsCl/N-methylimidazole protocol, validated for racemization-free amide formation , can be extended to the target compound for constructing chiral sulfonamides. This is particularly valuable in the synthesis of protease inhibitors and other therapeutic agents where stereochemical fidelity directly impacts potency and patentability.

5-Position-Differentiated Kinase Inhibitor Libraries

SAR studies on imidazole CDK inhibitors demonstrate that sulfonyl substituent positioning governs oral bioavailability . The target compound's 5-methylene architecture provides a distinct vector for sulfonamide attachment, enabling the exploration of conformational space inaccessible to 4-regioisomers or direct sulfonyl chlorides. Its use can accelerate hit-to-lead optimization in kinase drug discovery.

ABPP Probe Design

The closely related (1-methyl-1H-imidazol-5-yl)methanesulfonyl fluoride is employed for selective protein labeling due to its balanced reactivity and specificity . The chloride variant, being a precursor to the fluoride and other electrophilic warheads, enables the synthesis of tailored ABPP probes with controlled reactivity windows for serine hydrolase and other enzyme class profiling.

Factor Xa Inhibitor Intermediate

Patent literature discloses imidazole derivatives bearing sulfonylmethyl substituents as potent FXa inhibitors with anticoagulant activity . The target compound serves as a direct precursor for introducing the 1-methyl-1H-imidazol-5-yl-methanesulfonamide pharmacophore into drug candidates targeting thrombotic diseases.

Application
Selection Property
Validation Focus
Chiral sulfonamide synthesis
Racemization-free sulfonylation
Enantiomeric purity (chiral HPLC)
Kinase inhibitor SAR libraries
5-Methylene vector for binding exploration
Docking and selectivity profiling
Activity-based probe synthesis
Electrophilic warhead precursor
Protein labeling specificity
FXa inhibitor intermediate
Sulfonamide pharmacophore installation
Enzyme inhibition in assay models
Quote Request

Request a Quote for (1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.